molecular formula C10H16N2 B1594704 1,2-Benzenediamine, N,N,N',N'-tetramethyl- CAS No. 704-01-8

1,2-Benzenediamine, N,N,N',N'-tetramethyl-

Cat. No.: B1594704
CAS No.: 704-01-8
M. Wt: 164.25 g/mol
InChI Key: CJVYYDCBKKKIPD-UHFFFAOYSA-N
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Description

1,2-Benzenediamine, N,N,N',N'-tetramethyl- is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Benzenediamine, N,N,N',N'-tetramethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Benzenediamine, N,N,N',N'-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzenediamine, N,N,N',N'-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Derivatization of Electrode Surfaces

1,2-Benzenediamine derivatives are utilized in the chemical derivatization of electrode surfaces. Such derivatization enhances the electrochemical properties of electrodes, as demonstrated by Buchanan et al. (1983), who used derivatizing reagents based on N,N,N',N'-tetraalkyl-1,4-benzenediamine to modify various electrode surfaces, resulting in improved voltammetric responses (Buchanan et al., 1983).

Synthesis and Characterization of Aluminum Complexes

The compound plays a role in synthesizing and characterizing aluminum complexes incorporating Schiff base ligands. A study by Saucedo Azpeitia et al. (2011) involved derivatives of 1,2-benzenediamine, leading to the creation of monometallic complexes with potential applications in catalysis and materials science (Saucedo Azpeitia et al., 2011).

Host Molecules for Channel Inclusion Compounds

Derivatives of 1,2-benzenediamine are employed in the structure of host molecules for channel inclusion compounds. Fridman Moshe et al. (2006) synthesized such molecules, demonstrating their ability to create channels in crystal structures for potential applications in molecular encapsulation and selective transport (Fridman Moshe et al., 2006).

Fluorescent Zinc Sensors

In the field of fluorescence and sensing, N,N,N',N'-tetrakis(1-isoquinolylmethyl)ethylenediamine, a relative of 1,2-benzenediamine, was developed for zinc ion detection. Mikata et al. (2008) demonstrated that these compounds show enhanced fluorescence upon binding with zinc ions, indicating their use in biochemical sensing (Mikata et al., 2008).

Mesomorphic Compounds Design

In materials science, particularly in the design of liquid crystals, derivatives of 1,2-benzenediamine like N,N'-dialkanoyl-1,3-benzenediamines have been studied. Kawada et al. (1988) investigated these compounds for their ability to form various mesomorphic states, which is crucial for the development of advanced liquid crystal displays (Kawada et al., 1988).

Synthesis of 2-Substituted Benzimidazoles

The compound also finds use in synthetic chemistry. Ramana and Kantharaj (1994) explored the synthesis of 2-substituted benzimidazoles using N,N'-diacyl-1,2-benzenediamines, expanding the toolbox for creating novel organic compounds (Ramana & Kantharaj, 1994).

Mechanism of Action

Target of Action

N1,N1,N2,N2-Tetramethylbenzene-1,2-diamine, also known as 1,2-Benzenediamine, N,N,N’,N’-tetramethyl- or N,N,N’,N’-Tetramethyl-o-phenylenediamine, is primarily used as an intermediate in the dye industry . It serves as a precursor in the synthesis of various types of dyes, such as azo dyes, metal complex dyes, and photosensitive dyes . Therefore, its primary targets are the molecules that are involved in the formation of these dyes.

Mode of Action

The compound interacts with its targets through nucleophilic substitution reactions . It is prepared by reacting aniline with methyl formate under basic conditions to produce N1,N1,N2,N2-Tetramethylbenzene-1,2-diamine .

Result of Action

As an intermediate in dye synthesis, the primary result of the action of N1,N1,N2,N2-Tetramethylbenzene-1,2-diamine is the formation of various types of dyes . These dyes can then be used in a variety of applications, including inks, plastics, coatings, textiles, and pigments .

Action Environment

The action, efficacy, and stability of N1,N1,N2,N2-Tetramethylbenzene-1,2-diamine can be influenced by various environmental factors. For instance, the compound is an organic compound and can cause irritation to the eyes and skin . Therefore, it should be handled with care, avoiding skin contact and inhalation of its vapors . Appropriate protective equipment, such as chemical protective clothing, gloves, and safety glasses, should be worn when handling this compound . The working environment should be well-ventilated . During storage, it should be kept in a dry, cool, and well-ventilated place, away from sources of ignition and other flammable materials .

Properties

IUPAC Name

1-N,1-N,2-N,2-N-tetramethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVYYDCBKKKIPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061035
Record name 1,2-Benzenediamine, N,N,N',N'-tetramethyl-
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Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704-01-8
Record name N,N,N′,N′-Tetramethyl-o-phenylenediamine
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Record name N,N,N',N'-Tetramethylbenzene-1,2-diamine
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Record name o-Phenylenebis(dimethylamine)
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Record name 1,2-Benzenediamine, N1,N1,N2,N2-tetramethyl-
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Record name 1,2-Benzenediamine, N,N,N',N'-tetramethyl-
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Record name N,N,N',N'-tetramethylbenzene-1,2-diamine
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Record name N,N,N',N'-Tetramethylbenzene-1,2-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N,N,N',N'-Tetramethyl-o-phenylenediamine (TMPD) affect the polymerization of isoprene when n-butyllithium is used as an initiator?

A1: TMPD significantly influences both the kinetics and the structure of polyisoprene formed during n-butyllithium initiated polymerization. [] Research shows that TMPD forms a 1:1 complex with n-butyllithium, leading to a decrease in the propagation rate of polymerization. Additionally, this interaction favors the formation of 3,4-polyisoprene units over 1,4-units, influencing the final polymer structure. This effect is attributed to the formation of solvated ion pairs between the propagating polyisoprene chain and the lithium cation, stabilized by TMPD. []

Q2: What is the structural characterization of TMPD?

A2: TMPD, also known as 1,2-Benzenediamine, N,N,N',N'-tetramethyl-, has the following characteristics:

    Q3: How does TMPD interact with metal halides?

    A3: TMPD readily forms adducts with metal halides. For instance, it forms 1:1 adducts with zinc(II) bromide, mercury(II) bromide, and mercury(II) iodide. [] These adducts exhibit interesting structural features. X-ray diffraction studies reveal that the metal centers in these adducts have unusually small X-M-X angles (where X is the halide and M is the metal). This is attributed to a tendency for dimer formation via an inversion center. []

    Q4: Can TMPD be used in organic synthesis?

    A4: Yes, TMPD plays a crucial role as a ligand in copper-catalyzed arylation reactions. [] It enables the coupling of arylaluminum reagents with alkyl halides to form arylalkanes. Specifically, when combined with copper(I) iodide, TMPD facilitates the formation of a catalyst system capable of coupling primary alkyl iodides and bromides with a variety of triarylaluminum reagents, leading to good to excellent yields of the desired cross-coupled products. []

    Q5: Are there any known reactions of TMPD with boranes?

    A5: Yes, TMPD participates in the unsymmetrical cleavage reactions of tetraborane (B4H10) and the borane-tetrahydrofuran complex (THF•B3H7). [] While the specific details of these reactions are not elaborated upon in the provided abstracts, this highlights the reactivity of TMPD with boron-containing compounds.

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